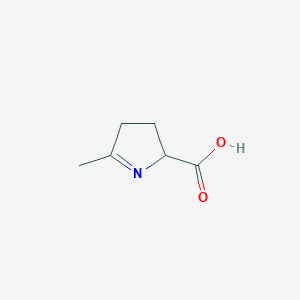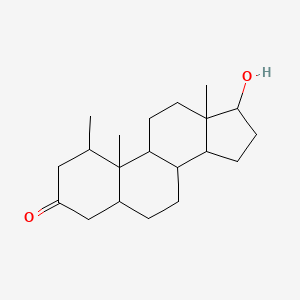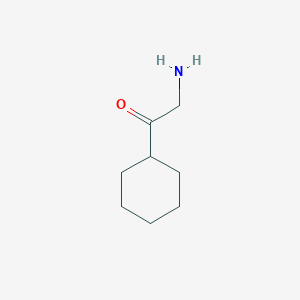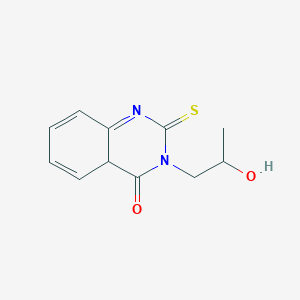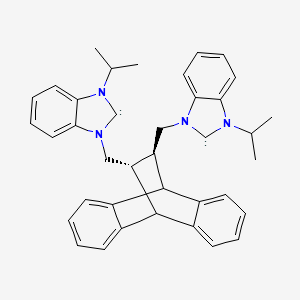
CID 156589105
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156589105” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 156589105 involve several steps. The preparation methods typically include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Industrial Production Methods: The industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 156589105 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxidized product.
Reduction: This reaction involves the gain of electrons, leading to the formation of a reduced product.
Substitution: In this reaction, one functional group in the compound is replaced by another functional group.
Common Reagents and Conditions: The reactions typically use reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 156589105 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 156589105 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
CID 156589105 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison involves analyzing the chemical properties, reactivity, and applications of these compounds to understand the distinct features of this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and applications of this compound will continue to expand our understanding of its potential and utility.
Properties
CAS No. |
958004-05-2 |
|---|---|
Molecular Formula |
C38H38N4 |
Molecular Weight |
550.7 g/mol |
InChI |
InChI=1S/C38H38N4/c1-25(2)41-23-39(33-17-9-11-19-35(33)41)21-31-32(22-40-24-42(26(3)4)36-20-12-10-18-34(36)40)38-29-15-7-5-13-27(29)37(31)28-14-6-8-16-30(28)38/h5-20,25-26,31-32,37-38H,21-22H2,1-4H3/t31-,32-,37?,38?/m1/s1 |
InChI Key |
BJIHEZJMFXLMPA-WYSMJVPMSA-N |
Isomeric SMILES |
CC(C)N1[C]N(C2=CC=CC=C21)C[C@@H]3[C@H](C4C5=CC=CC=C5C3C6=CC=CC=C46)CN7[C]N(C8=CC=CC=C87)C(C)C |
Canonical SMILES |
CC(C)N1[C]N(C2=CC=CC=C21)CC3C(C4C5=CC=CC=C5C3C6=CC=CC=C46)CN7[C]N(C8=CC=CC=C87)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


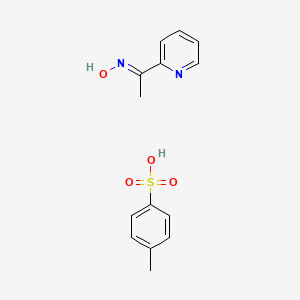
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
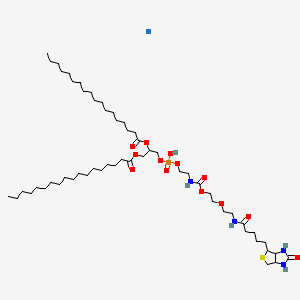
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)
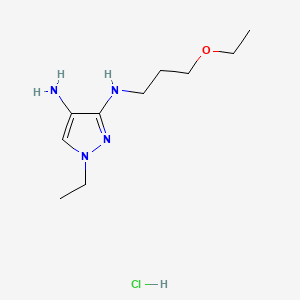
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)

